![molecular formula C6H9BF3KO2 B13478086 Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {5,8-dioxaspiro[34]octan-2-yl}trifluoroboranuide is a chemical compound with a unique structure that includes a spirocyclic framework and a trifluoroboranuide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide typically involves the reaction of a spirocyclic precursor with a trifluoroborane reagent in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide exerts its effects involves interactions with molecular targets and pathways. The trifluoroboranuide group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The spirocyclic structure provides rigidity and unique spatial arrangement, which can affect the compound’s interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium {5,8-dioxaspiro[3.4]octan-2-yl}boranuide
- Potassium {5,8-dioxaspiro[3.4]octan-2-yl}fluoroboranuide
- Potassium {5,8-dioxaspiro[3.4]octan-2-yl}chloroboranuide
Uniqueness
Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide is unique due to the presence of the trifluoroboranuide group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability.
Propiedades
Fórmula molecular |
C6H9BF3KO2 |
|---|---|
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
potassium;5,8-dioxaspiro[3.4]octan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c8-7(9,10)5-3-6(4-5)11-1-2-12-6;/h5H,1-4H2;/q-1;+1 |
Clave InChI |
HIIHIKCKQLHKFR-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CC2(C1)OCCO2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


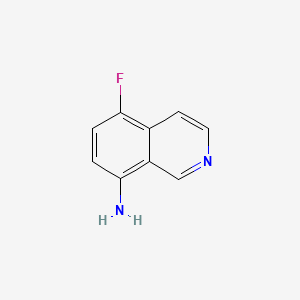
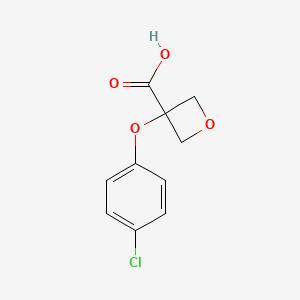

![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
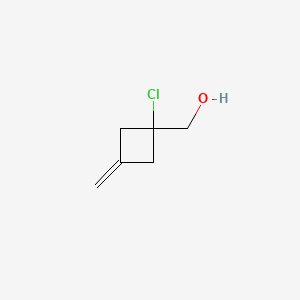
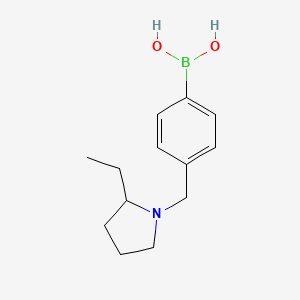
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
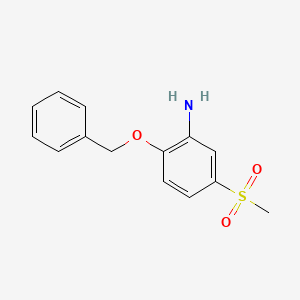
![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)


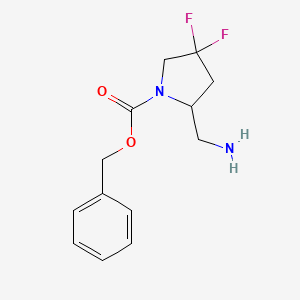
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)
